2-Amino-4,6-dichloronicotinonitrile basic properties
2-Amino-4,6-dichloronicotinonitrile basic properties
An In-depth Technical Guide to 2-Amino-4,6-dichloronicotinonitrile for Advanced Research
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 2-Amino-4,6-dichloronicotinonitrile. It moves beyond basic data to provide actionable insights into its synthesis, reactivity, and application, grounded in established scientific principles and field-proven methodologies.
Core Introduction: A Versatile Pyridine Scaffold
2-Amino-4,6-dichloronicotinonitrile is a highly functionalized pyridine derivative that has emerged as a valuable building block in synthetic and medicinal chemistry. Its structure, featuring a nucleophilic amino group, two reactive chlorine atoms, and a versatile nitrile moiety, offers multiple points for chemical modification. This strategic arrangement of functional groups on a pyridine core—a privileged structure in pharmacology—makes it an attractive starting material for constructing complex heterocyclic systems and diverse molecular libraries for drug discovery.[1][2] Its utility is particularly noted in the synthesis of compounds targeting critical biological pathways, such as kinase inhibition.[3]
Physicochemical & Structural Properties
A precise understanding of the fundamental properties of a starting material is a prerequisite for successful experimental design. The key physicochemical properties of 2-Amino-4,6-dichloronicotinonitrile are summarized below.
| Property | Value | Source(s) |
| CAS Number | 53815-34-2 | [4] |
| Molecular Formula | C₆H₃Cl₂N₃ | [4] |
| Molecular Weight | 188.01 g/mol | [4] |
| Appearance | Pale-yellow to yellow-brown solid | |
| Purity | Typically ≥98% | |
| InChI Key | OFYMKPFDPJLBQS-UHFFFAOYSA-N | |
| Solubility | Soluble in organic solvents like EtOH, MeCN, and 1,4-dioxane; slightly soluble in water.[5] |
Molecular Structure and Reactivity Analysis
The synthetic versatility of 2-Amino-4,6-dichloronicotinonitrile stems from the distinct reactivity of its functional groups. The pyridine ring, being electron-deficient, activates the chlorine atoms at the C4 and C6 positions toward nucleophilic aromatic substitution (SₙAr). The amino group at C2 and the nitrile at C3 further influence the electronic landscape of the molecule.
The primary reactive sites are:
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C4 and C6 Positions : These carbons are highly electrophilic and are the primary sites for nucleophilic attack, enabling the displacement of the chloro groups. This is the most common transformation for this scaffold.
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Amino Group (C2) : The -NH₂ group is nucleophilic and can participate in reactions such as acylation, alkylation, or condensation to form fused heterocyclic systems.
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Nitrile Group (C3) : The cyano group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, providing further avenues for derivatization.
Synthesis and Derivatization Strategies
While 2-Amino-4,6-dichloronicotinonitrile is commercially available, understanding its synthesis provides context for its purity and potential side products. More critically for the drug development professional is its use as a precursor. A common and powerful application is the sequential or double displacement of its chloro-substituents.
Workflow: Nucleophilic Aromatic Substitution (SₙAr)
The SₙAr reaction is the cornerstone of this molecule's utility. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is favored by the electron-withdrawing properties of the pyridine nitrogen and the nitrile group.
Experimental Protocol: Synthesis of a Diarylnicotinonitrile Derivative
This protocol is adapted from methodologies for related compounds and illustrates a typical SₙAr reaction.[1] The choice of base, solvent, and temperature is critical and must be optimized for the specific nucleophile used.
Objective: To synthesize a 2-amino-4-aryl-6-chloronicotinonitrile derivative via Suzuki coupling (a common method for forming C-C bonds where a nucleophilic organoboron species displaces the chloride).
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Reagent Preparation:
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In a dry, nitrogen-purged flask, dissolve 2-Amino-4,6-dichloronicotinonitrile (1.0 eq) in a 3:1 mixture of DME and water.
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Add the desired arylboronic acid (1.1 eq).
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Add a base, such as sodium carbonate (Na₂CO₃) (3.0 eq).
-
-
Catalyst Addition:
-
Degas the solution by bubbling nitrogen through it for 15-20 minutes.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq). Causality: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction, facilitating the transfer of the aryl group from the boronic acid to the pyridine ring.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Justification: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Work-up and Purification:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the pure monosubstituted product.
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Spectroscopic Characterization
Accurate characterization is non-negotiable for verifying the structure of synthesized derivatives. Below are the expected spectral signatures for the parent compound, which serve as a baseline for analyzing its products.
| Technique | Expected Signature | Interpretation |
| FT-IR | ~3400-3200 cm⁻¹ (two bands), ~1650 cm⁻¹, ~2210 cm⁻¹ | N-H stretching (amino group), N-H bending, C≡N stretching (nitrile) respectively.[6][7] |
| ¹H NMR | A singlet in the aromatic region (e.g., ~6.5-7.5 ppm), a broad singlet for the -NH₂ protons (e.g., ~5.0-6.0 ppm, D₂O exchangeable). | The aromatic proton corresponds to the H at the C5 position. The amino protons are often broad due to quadrupole effects and exchange. |
| ¹³C NMR | Signals for C4/C6 (~150-160 ppm), C2 (~160 ppm), C5, and C3. A signal for the nitrile carbon (~115-120 ppm). | The carbons attached to the electronegative Cl and N atoms will be significantly downfield. |
| Mass Spec (ESI) | [M+H]⁺ at m/z ~188/190/192 | The characteristic isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio) is a definitive indicator of the compound's integrity. |
Applications in Drug Discovery
The true value of 2-Amino-4,6-dichloronicotinonitrile lies in its role as a versatile intermediate for pharmacologically active agents. The 2-aminopyridine motif is a key pharmacophore in many approved drugs.[2]
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Kinase Inhibitors: Many kinase inhibitors feature a substituted aminopyridine or aminopyrimidine core that forms critical hydrogen bonds within the ATP-binding pocket of the target kinase.[3] The chloro-positions on this scaffold are ideal for introducing larger hydrophobic moieties that can occupy adjacent pockets, enhancing potency and selectivity. Derivatives have been investigated as potential inhibitors of PIM-1 kinase and A₂A adenosine receptors.[6]
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Fused Heterocyclic Systems: The amino and nitrile groups can be used as anchor points to construct fused ring systems like thieno[2,3-b]pyridines or pyrido[2,3-d]pyrimidines, which are scaffolds with a broad range of biological activities, including antimicrobial and anticancer properties.[1]
-
Covalent Inhibitors: The strategically placed chloro-groups can be replaced with moieties containing a Michael acceptor or other "warheads," enabling the synthesis of targeted covalent inhibitors that form a permanent bond with a specific residue (e.g., cysteine) in the target protein.[8]
Safety and Handling
As a chlorinated and nitrogenated heterocyclic compound, 2-Amino-4,6-dichloronicotinonitrile requires careful handling. While a specific, comprehensive toxicological profile is not widely published, data from structurally related compounds provide a strong basis for safety protocols.[9]
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Hazards: Assumed to be harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[9][10]
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Handling:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety glasses with side shields, and a lab coat.
-
Avoid breathing dust. Prevent contact with skin, eyes, and clothing.[9]
-
-
Storage:
Conclusion
2-Amino-4,6-dichloronicotinonitrile is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its well-defined reactive sites allow for predictable and versatile chemical transformations, providing a reliable pathway to novel and complex molecular architectures. By understanding its fundamental properties, reactivity, and handling requirements, researchers can effectively leverage this scaffold to accelerate the development of next-generation therapeutics.
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